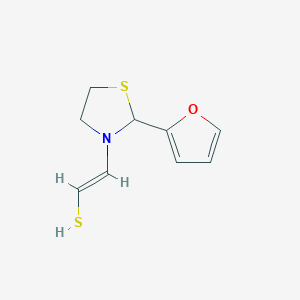
2-(2-(Furan-2-yl)thiazolidin-3-yl)ethenethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Furan-2-yl)thiazolidin-3-yl)ethenethiol is a heterocyclic compound that contains both furan and thiazolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Furan-2-yl)thiazolidin-3-yl)ethenethiol typically involves the reaction of furan derivatives with thiazolidine precursors. One common method includes the use of multicomponent reactions, click reactions, and nano-catalysis to improve selectivity, purity, and yield . For instance, the Suzuki-Miyaura cross-coupling reaction is often employed, where furan derivatives react with boronic acids in the presence of palladium catalysts under microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as atom economy and cleaner reaction profiles, are often applied to scale up the synthesis while ensuring environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Furan-2-yl)thiazolidin-3-yl)ethenethiol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium ferricyanide.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions, including nitration, bromination, formylation, and acylation, are common.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nitrating agents, brominating agents, formylating agents, and acylating agents under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the furan or thiazolidine rings .
Scientific Research Applications
2-(2-(Furan-2-yl)thiazolidin-3-yl)ethenethiol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological activities, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-(Furan-2-yl)thiazolidin-3-yl)ethenethiol involves its interaction with specific molecular targets and pathways. The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its ability to interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Furan-2-yl)-2-oxoethylidene-1,3-thiazolidin-4-one
- 3-(Furan-2-ylmethyl)-2-(phenylimino)-1,3-thiazolidin-4-one
Uniqueness
2-(2-(Furan-2-yl)thiazolidin-3-yl)ethenethiol is unique due to its combined furan and thiazolidine structures, which confer distinct chemical reactivity and biological activity. This dual-ring system allows for versatile applications in various fields, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C9H11NOS2 |
|---|---|
Molecular Weight |
213.3 g/mol |
IUPAC Name |
(E)-2-[2-(furan-2-yl)-1,3-thiazolidin-3-yl]ethenethiol |
InChI |
InChI=1S/C9H11NOS2/c12-6-3-10-4-7-13-9(10)8-2-1-5-11-8/h1-3,5-6,9,12H,4,7H2/b6-3+ |
InChI Key |
AHNAFIONGJNTAI-ZZXKWVIFSA-N |
Isomeric SMILES |
C1CSC(N1/C=C/S)C2=CC=CO2 |
Canonical SMILES |
C1CSC(N1C=CS)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, 2-chloro-N-[[[4-(5,7-dimethyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]-4-fluoro-](/img/structure/B12897599.png)
![3-chloro-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B12897600.png)
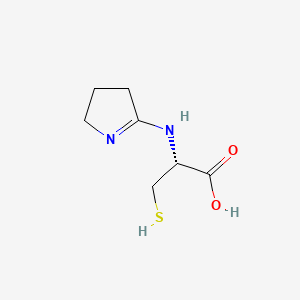
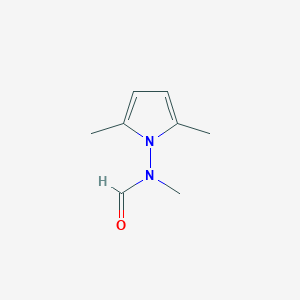
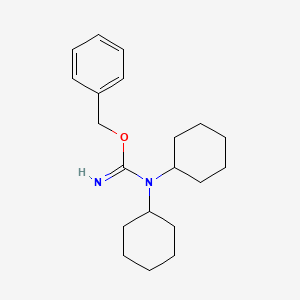
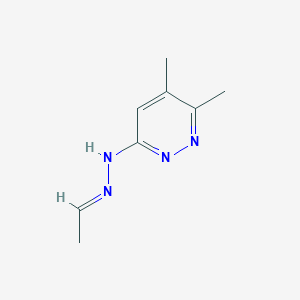
![1-(4-Methylphenyl)-2-[2-(4-nitrophenyl)-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B12897636.png)
![2-[5-(Hydroxymethyl)furan-2-yl]-1,3-thiazole-4,5-dicarboxamide](/img/structure/B12897641.png)
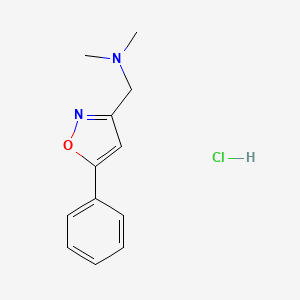
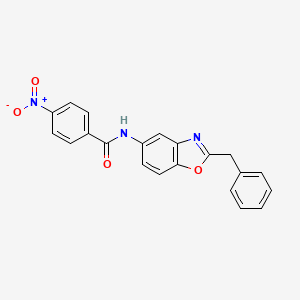
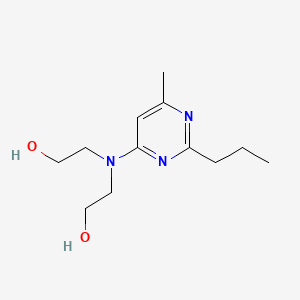
![3-(4-bromophenyl)-5-[(E)-prop-1-enyl]-1,2-oxazole](/img/structure/B12897679.png)
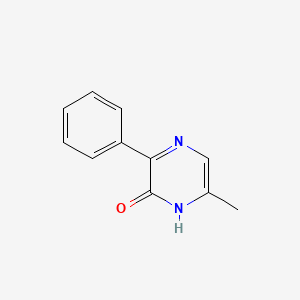
![ethyl N-[8-amino-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12897686.png)
